NHP1 protein

Structural biology DNA-binding proteins HMG-box domain architecture

NHP1 protein (CAS 147386-98-9) is a high mobility group (HMG) box-containing DNA-binding protein encoded by the haemoparasite Babesia bovis, the causative agent of bovine babesiosis. The protein consists of 97 amino acids with a predicted molecular weight of approximately 11.1 kDa and contains a single HMG-box domain spanning residues 23–93.

Molecular Formula C17H28N4O2
Molecular Weight 0
CAS No. 147386-98-9
Cat. No. B1177696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHP1 protein
CAS147386-98-9
SynonymsNHP1 protein
Molecular FormulaC17H28N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHP1 Protein (CAS 147386-98-9) Procurement Guide: Babesia bovis High Mobility Group Protein Homolog for Structural Genomics and Parasitology Research


NHP1 protein (CAS 147386-98-9) is a high mobility group (HMG) box-containing DNA-binding protein encoded by the haemoparasite Babesia bovis, the causative agent of bovine babesiosis [1]. The protein consists of 97 amino acids with a predicted molecular weight of approximately 11.1 kDa and contains a single HMG-box domain spanning residues 23–93 [2]. Its three-dimensional solution NMR structure has been experimentally determined (PDB: 2LHJ) as part of the Seattle Structural Genomics Center for Infectious Disease (SSGCID) pipeline, providing atomic-resolution coordinates for structure-guided research [3]. NHP1 is classified under the All-alpha protein class with an HMG-box fold and Orthogonal Bundle architecture, and is annotated as a DNA-binding protein in the CATH (1.10.30.10) and Pfam (PF00505) classification systems [3].

Why NHP1 Protein (CAS 147386-98-9) Cannot Be Substituted with Mammalian, Yeast, or Other Protozoan HMG-Box Proteins


The name 'NHP1' is used ambiguously across multiple organisms, creating a high risk of procurement error. The Babesia bovis NHP1 (CAS 147386-98-9) is an 11.1 kDa monomeric single-HMG-box protein [1], whereas the mammalian 'NHP1' described by Hughes and Jost (1989) is a structurally unrelated 170 kDa heterodimeric Ku-family protein composed of p85 and p75 subunits [2]. Furthermore, even among HMG-box proteins, NHP1 exhibits only approximately 45% overall amino acid identity with its closest characterized homolog, Saccharomyces cerevisiae NHP6A, and is substantially more divergent from Tetrahymena thermophila HMG1 homologues [1]. Critically, NHP1—like NHP6A but unlike most other HMG1 homologues including mammalian HMGB1—completely lacks basic or acidic carboxy-terminal regulatory domains, conferring a distinct domain architecture that directly affects DNA-binding mode and protein-partner interactions [1]. Generic substitution with mammalian, yeast, or other protozoan HMG-box proteins will therefore result in fundamentally different structural, biophysical, and functional properties.

NHP1 Protein (CAS 147386-98-9) Quantitative Differentiation Evidence vs. Closest Analogs


Domain Architecture: NHP1 Lacks the Basic/Acidic C-Terminal Tail Present in Canonical HMG1 Homologues

NHP1 from Babesia bovis, like Saccharomyces cerevisiae NHP6A, does not possess a basic or an acidic carboxy-terminal domain, in contrast to most other HMG1 homologues including mammalian HMGB1, plant HMG1 proteins, and vertebrate HMG-box proteins that carry extended C-terminal tails rich in aspartate and glutamate residues [1]. This architectural distinction is not merely phylogenetic; the C-terminal acidic tail of HMGB1 has been shown to modulate DNA-binding affinity, DNA-bending angle, and protein-protein interactions with transcription factors and chromatin components. The absence of this domain in NHP1 predicts a distinct DNA-binding mode, altered bending geometry, and divergent interaction partner repertoire [1].

Structural biology DNA-binding proteins HMG-box domain architecture

Primary Sequence Divergence: NHP1 Shares Only ~45% Overall Identity with Yeast NHP6A and ~57% Within the HMG-Box

The Babesia bovis NHP1 protein exhibits approximately 45% overall amino acid identity with Saccharomyces cerevisiae NHP6A and approximately 57% identity restricted to the HMG-box domain [1]. This level of divergence is substantial enough that structural and functional properties cannot be extrapolated from yeast NHP6A data. Furthermore, the amino acid sequence of NHP1 is much less similar to HMG1 homologues of the protozoan Tetrahymena thermophila than to HMG1 homologues from S. cerevisiae, plants, and vertebrates, suggesting either that the T. thermophila proteins are not true HMG1 orthologues or that they are evolving at a significantly faster rate [1]. For context, 57% identity within a conserved DNA-binding domain is considered moderate divergence; many HMG-box domains across metazoans share >80% identity.

Comparative genomics Sequence homology Apicomplexan parasitology

Experimentally Determined 3D Solution NMR Structure at Atomic Resolution Enables Structure-Based Studies

The three-dimensional solution structure of NHP1 from Babesia bovis T2Bo has been determined by solution NMR spectroscopy (PDB: 2LHJ) [1]. The structure was solved using a panel of 10 multidimensional NMR experiments including 2D 1H-15N HSQC, 3D CBCA(CO)NH, 3D HNCO, 3D HNCACB, 3D 1H-15N NOESY, and 3D HCCH-TOCSY, collected at 1.2 mM protein concentration in 90% H2O/10% D2O at pH 7.0 and 298 K on Bruker 500 and 600 MHz spectrometers [1]. An ensemble of 10 conformers (from 200 calculated) was deposited, with model 1 representing the lowest energy structure [1]. The chemical shift assignment completeness is 75% for the backbone, and the structure was refined using torsion angle dynamics in CYANA [1]. In contrast, the mammalian NHP1 (Ku-family heterodimer, 170 kDa) has no high-resolution full-length structure available, and yeast NHP6A structures exist but were determined under different conditions and with different DNA ligands [2].

Structural biology NMR spectroscopy Structure-based drug design

Molecular Weight and Oligomeric State: Babesia NHP1 is an 11.1 kDa Monomer, Radically Distinct from the Mammalian 170 kDa Ku-Family NHP1 Heterodimer

A critical source of confusion in the literature and in procurement is the shared 'NHP1' nomenclature between two entirely different proteins. The Babesia bovis NHP1 (CAS 147386-98-9) is a monomeric 11.1 kDa single-domain HMG-box protein expressed in Escherichia coli [1]. In contrast, the mammalian 'NHP1' purified from HeLa cells is a 170 kDa heterodimeric Ku-family protein composed of two distinct polypeptides of 85 kDa (p85) and 75 kDa (p75) [2]. These two proteins share no sequence, structural, or functional homology beyond both being nuclear DNA-binding proteins. The mammalian protein was purified approximately 45,000-fold from HeLa cells and binds the estrogen response element with a Kd of ~1 × 10^-11 M [2], properties entirely unrelated to the Babesia NHP1. Procuring the correct protein based on CAS number alone is essential to avoid this fundamental identity mismatch.

Biochemical characterization Protein oligomerization Quality control

Organism-Specific Provenance: Babesia bovis NHP1 as an SSGCID Structural Genomics Target with Validated Recombinant Expression System

NHP1 from Babesia bovis T2Bo (SSGCID target ID: BaboA.00841.a) is a validated structural genomics target with available clones, purified protein, and an experimentally determined NMR structure, confirming successful recombinant expression in Escherichia coli [1]. The protein has been deposited in the PDB with full backbone 1H, 13C, and 15N chemical shift assignments (BMRB Entry 17855) [2]. Unlike hypothetical or predicted proteins from other Apicomplexan parasites that lack experimental validation, the Babesia NHP1 protein exists at the highest evidence tier ('Evidence at protein level' in UniProt/Swiss-Prot) [3]. This provenance is critical for researchers needing a validated, structurally characterized HMG-box protein from a haemoparasite, as no other Babesia or related Apicomplexan HMG-box protein has an experimentally determined 3D structure in the public domain.

Structural genomics Recombinant protein production Apicomplexan biology

NHP1 Protein (CAS 147386-98-9) Validated Research and Procurement Application Scenarios


Structure-Based Drug Discovery Targeting Babesia HMG-Box DNA-Binding Function

The availability of the atomic-resolution NMR structure (PDB 2LHJ) of NHP1 [1] enables computational docking screens, molecular dynamics simulations, and structure-guided fragment-based drug design against the Babesia bovis HMG-box domain. Because NHP1 lacks the acidic C-terminal tail present in human HMGB1 [2], compounds targeting the Babesia HMG-box DNA-binding cleft can be assessed for selectivity over the human host HMG-box proteins, which differ in both sequence (~55% divergence from the closest yeast homolog [2]) and domain architecture. Procurement of CAS 147386-98-9 rather than mammalian HMGB1 or yeast NHP6A is essential to ensure the correct target for anti-babesiosis lead optimization.

Phylogenetic and Evolutionary Studies of Apicomplexan HMG-Box Proteins

NHP1 from Babesia bovis occupies a distinct phylogenetic position: its HMG-box sequence is substantially more divergent from Tetrahymena thermophila homologues than from fungal, plant, and vertebrate HMG1 proteins [2]. This unusual phylogenetic pattern makes NHP1 a valuable molecular marker for studying the evolutionary trajectory of DNA-binding proteins across the Apicomplexa phylum. Researchers conducting comparative structural or sequence analyses across protozoan HMG-box proteins must use the validated B. bovis NHP1 (UniProt P40632, PDB 2LHJ [1]) rather than sequences from uncharacterized predicted gene models to ensure accuracy of phylogenetic reconstructions.

Biophysical Characterization of Single-Domain HMG-Box DNA-Binding and DNA-Bending Mechanisms

Unlike multi-domain mammalian HMG1 proteins that contain tandem HMG-boxes (A and B domains) plus an acidic C-terminal tail, Babesia NHP1 is a minimal single-HMG-box protein of only 97 residues [2][3]. This architectural simplicity makes it an ideal model system for studying the fundamental DNA-binding and DNA-bending properties of a standalone HMG-box domain without confounding effects from adjacent domains or regulatory tails. The experimentally determined NMR structure [1] provides the starting coordinates for NMR-based DNA titration experiments, paramagnetic relaxation enhancement (PRE) studies, and residual dipolar coupling (RDC) measurements to characterize DNA-induced conformational changes.

Immunological Reagent Development for Bovine Babesiosis Diagnostics

NHP1 is a DNA-binding protein from Babesia bovis, a major causative agent of bovine babesiosis with significant economic impact on cattle production worldwide [2]. The availability of recombinant NHP1 expressed in E. coli with validated solubility and structural integrity (PDB 2LHJ [1], SSGCID clone available [3]) enables its use as an antigen for polyclonal or monoclonal antibody generation. The ~55% overall sequence divergence from yeast NHP6A [2] reduces the likelihood of cross-reactivity with host (bovine) or yeast HMG-box proteins, potentially improving diagnostic specificity compared to less divergent HMG-box antigens.

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